molecular formula C15H15FN2O5S B6521054 N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide CAS No. 896313-01-2

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide

Cat. No.: B6521054
CAS No.: 896313-01-2
M. Wt: 354.4 g/mol
InChI Key: VQQIHLWLBHRBPJ-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide is a synthetic organic compound featuring a unique hybrid structure combining a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and an N-methylethanediamide (oxalamide) backbone. The furan ring introduces aromaticity and polarity, while the oxalamide group may facilitate hydrogen bonding, a critical feature in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O5S/c1-17-14(19)15(20)18-9-13(12-3-2-8-23-12)24(21,22)11-6-4-10(16)5-7-11/h2-8,13H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQIHLWLBHRBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide, a compound with the CAS number 896310-03-5, has garnered interest due to its distinctive structural features and potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial properties, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN2O6S, with a molecular weight of approximately 474.5 g/mol. The compound contains functional groups such as sulfonyl and furan, which are known to influence biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus (ATCC 29213), a common pathogen associated with infections.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus16 µMEffective against biofilm formation
Escherichia coli32 µMModerate activity
Pseudomonas aeruginosa64 µMLimited effectiveness

The compound's antibacterial efficacy was assessed using standard methods such as the broth microdilution technique, revealing that it inhibits bacterial growth at micromolar concentrations.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interaction with bacterial enzymes or receptors. Specifically, the sulfonyl group may enhance binding affinity to target proteins involved in bacterial cell wall synthesis or metabolic pathways.

Study on Cholinesterase Inhibition

A related study explored derivatives of fluorinated compounds, including those similar to this compound. These derivatives were evaluated for their ability to inhibit cholinesterases, enzymes crucial for neurotransmission. The results indicated that modifications in the structure significantly influenced their inhibitory potency, suggesting potential applications in neuropharmacology .

Fluoroaryl-Bichalcophene Derivatives

Another research highlighted the antibacterial properties of fluoroaryl derivatives, which share structural similarities with our compound. The study reported that these derivatives displayed substantial activity against S. aureus, reinforcing the potential of fluorinated compounds in developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of fluorine atoms in the aromatic ring enhances reactivity and biological activity compared to non-fluorinated analogs. The furan moiety contributes to the compound's overall stability and interaction profile with biological targets .

Table 2: Comparison of Structural Features Affecting Biological Activity

Compound NameKey Features
This compoundContains sulfonyl and furan groups; dual fluorine substitution enhances activity
N-[2-(4-fluorophenyl)sulfonyl]-N-methylethanediamideLacks furan; reduced antibacterial potency

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural features with the target molecule, differing primarily in sulfonyl substituents, heterocyclic systems, or side-chain modifications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties
N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide 4-Fluorobenzenesulfonyl, furan-2-yl, N-methyl oxalamide C₁₇H₁₈FN₂O₅S 381.40 High polarity due to sulfonyl and furan groups; potential metabolic stability from fluorine .
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide () 4-Chlorobenzenesulfonyl, 2-methoxybenzyl oxalamide C₂₂H₂₂ClN₂O₆S 487.94 Chlorine increases lipophilicity vs. fluorine; 2-methoxybenzyl enhances steric bulk, possibly reducing membrane permeability .
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide () 4-Fluoro-2-methylbenzenesulfonyl, oxazinan ring C₂₂H₂₅FN₃O₆S 478.51 Methyl group on sulfonyl adds steric hindrance; oxazinan ring may improve solubility via heterocyclic basicity .
N'-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methylethanediamide () 4-Methoxyphenylpiperazine, furan-2-yl C₂₀H₂₆N₄O₄ 386.44 Piperazine moiety increases solubility (basic nitrogen); methoxy group enhances electron density, possibly altering receptor binding .

Key Comparative Analysis

Sulfonyl Group Modifications: Fluorine vs. Chlorine: The target compound’s 4-fluorobenzenesulfonyl group offers lower molecular weight and higher electronegativity compared to the 4-chloro analog (). Fluorine’s smaller size may reduce steric hindrance, improving target engagement .

Heterocyclic Systems :

  • The oxazinan ring in ’s compound introduces conformational rigidity, which may restrict rotational freedom compared to the flexible ethyl chain in the target molecule. This could lead to selective interactions with enzymes or receptors .
  • The piperazine group in ’s compound provides basicity, improving aqueous solubility and bioavailability. This contrasts with the sulfonyl-containing analogs, which rely on polar interactions for solubility .

Oxalamide Side Chains :

  • The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the 2-methoxybenzyl substituent in . This may decrease binding affinity but improve pharmacokinetic properties like plasma half-life .

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